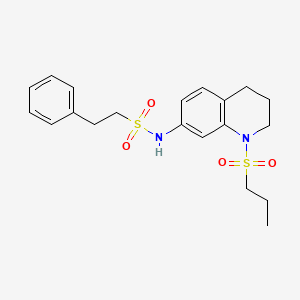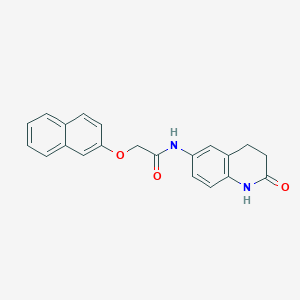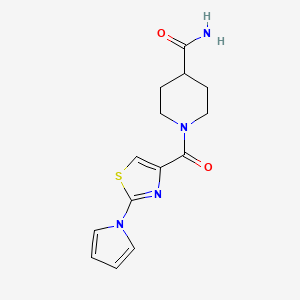
1-(2-(1H-pyrrol-1-yl)thiazole-4-carbonyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
A new tandem method was developed for the synthesis of thiazole-substituted pyrrolo [1,2-d][1,2,4]triazin-4(3H)-one derivatives. The method consists of a tandem reaction involving a subsequent formation of first the thiazole and then the triazine ring upon the addition of phenacyl bromide to a product of the condensation reaction .
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
Heterocyclic compounds play a crucial role in medicinal chemistry due to their diverse pharmacological properties. The subject compound can be used in the synthesis of novel heterocyclic compounds, such as pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one derivatives . These derivatives are synthesized through a tandem reaction that involves the formation of the thiazole and then the triazine ring. Such compounds are evaluated for their druglikeness and theoretical pharmacokinetic profiles, indicating their potential as drug candidates .
Drug Design and Discovery
In drug discovery, the design and synthesis of small molecules like our subject compound are essential steps. Nitrogen-based heterocyclic derivatives, in particular, have shown broad pharmacological activities and improved water solubility, making them suitable for drug discovery . The compound’s structural properties may contribute to DNA-, RNA-, or protein-targeted activities, which are critical in developing new therapeutic agents .
Cancer Treatment Research
Compounds with the thiazole moiety have been investigated for their potential in cancer treatment. For instance, derivatives of the subject compound could be designed to inhibit CDK2, a protein kinase that is a target for cancer therapy . By inhibiting CDK2, these compounds could selectively target tumor cells, offering a promising approach to cancer treatment .
Antimicrobial and Antifungal Applications
Thiazole derivatives have shown activity against various bacterial and fungal strains. The subject compound could be modified to enhance its antimicrobial and antifungal properties, potentially leading to the development of new treatments for infectious diseases .
Enzyme Inhibition
The subject compound could serve as a scaffold for the development of enzyme inhibitors. For example, it could be used to create selective inhibitors for enzymes like Cathepsin, which are involved in several physiological processes and diseases .
Pharmacokinetic Modulation
Understanding and modifying the pharmacokinetic profile of a drug is vital for its development. The subject compound’s derivatives could be analyzed for their absorption, distribution, metabolism, and excretion (ADME) properties to ensure they have favorable pharmacokinetic profiles for therapeutic use .
Propriétés
IUPAC Name |
1-(2-pyrrol-1-yl-1,3-thiazole-4-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c15-12(19)10-3-7-17(8-4-10)13(20)11-9-21-14(16-11)18-5-1-2-6-18/h1-2,5-6,9-10H,3-4,7-8H2,(H2,15,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYFJZJMNQVVHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CSC(=N2)N3C=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(1H-pyrrol-1-yl)thiazole-4-carbonyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


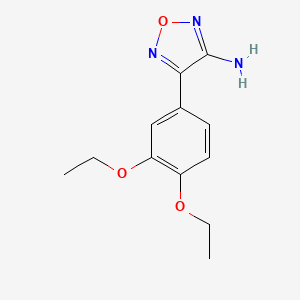



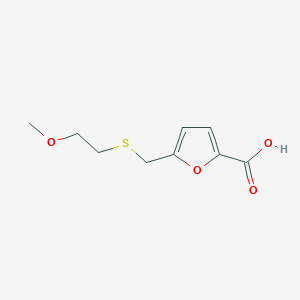
![N-[[4-(3,4-dichlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3,4,5-triethoxybenzamide](/img/structure/B2363552.png)
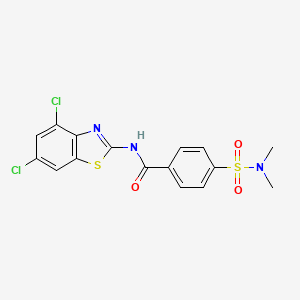
![N-[4-(acetylamino)phenyl]-1-(3-methylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2363560.png)
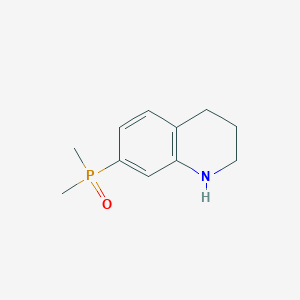

![4-[(2-chlorophenyl)methoxy]aniline Hydrochloride](/img/structure/B2363563.png)
